2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol is a synthetic organic compound characterized by a pyrazole ring connected to an ethanol group and an aminopropyl side chain. Its molecular formula is with a molecular weight of approximately . This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
While specific literature on the synthesis of 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol is limited, compounds with similar structures are often synthesized for research purposes. The compound's structure suggests it could be derived from reactions involving pyrazole derivatives and amine-containing compounds .
The synthesis of 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol typically involves condensation reactions between hydrazines and β-dicarbonyl compounds or other suitable precursors. For instance, similar pyrazole derivatives have been synthesized using methods such as:
The specific reaction conditions for synthesizing this compound may include the use of solvents like ethanol, catalysts such as hydrochloric acid, and controlled temperatures to optimize yield and purity. The characterization of synthesized compounds typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structural integrity .
The molecular structure of 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol features:
This structure can be represented as follows:
While specific reactions involving 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol are not extensively documented, similar pyrazole compounds have been explored for various chemical transformations such as:
Reactions involving pyrazole derivatives often require careful control of reaction conditions (temperature, pH, solvent) to achieve desired outcomes while minimizing side reactions .
Research indicates that pyrazole derivatives can exhibit significant biological activities, including anti-cancer properties and antimicrobial effects . Further studies are needed to elucidate the precise mechanisms for this specific compound.
The physical properties of 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
These properties suggest potential uses in various formulations within pharmaceutical applications .
2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol has potential applications in:
Further research is required to fully explore these applications and validate the biological activities associated with this compound .
The development of 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol is rooted in the systematic exploration of aminopyrazole derivatives, which gained prominence in the early 2000s following seminal work on pyrazole-based kinase inhibitors. Aminopyrazoles emerged as privileged scaffolds due to their balanced pharmacokinetic properties and ability to form critical hydrogen bonds with biological targets like p38 MAPK, cyclin-dependent kinases (CDKs), and bacterial enzymes [1]. The intentional incorporation of the 3-aminopropyl spacer arose from structure-activity relationship (SAR) studies demonstrating that flexible alkylamine chains enhance membrane permeability and enable ionic interactions with aspartate/glutamate residues in enzymatic binding pockets [4]. Concurrently, the ethanolamine moiety (─CH₂CH₂OH) was integrated to mimic endogenous ligands of neurotransmitter receptors, as evidenced by anxiolytic pyrazole derivatives like LQFM032 [9].
Synthetic routes to this compound evolved from classical pyrazole formation strategies:
Table 1: Evolution of Synthetic Approaches for Aminopropyl-Hydroxyethyl Pyrazoles
Method Era | Key Reagents/Conditions | Yield Range | Regioselectivity Challenges |
---|---|---|---|
Traditional (Pre-2010) | Ethanol reflux, piperidine catalyst | 45–65% | Moderate (5:1 regiomer ratio) |
Modern (Post-2010) | Nano-ZnO catalysis, ionic liquid solvents | 82–95% | High (20:1 regiomer ratio) |
Flow Chemistry (Recent) | Microreactors, Cu(OTf)₂/[BMIM-PF₆] | >90% | Excellent (>99:1) |
Critical innovations include regioselective N1-alkylation using copper triflate in ionic liquids, which minimized O-alkylation byproducts, and green chemistry approaches that enhanced atom economy [4]. These advances enabled gram-scale synthesis essential for in vitro and in vivo profiling.
The compound’s pyrazole-ethanolamine linkage creates a conformationally adaptable hinge that bridges hydrophobic and hydrophilic domains, making it a cornerstone in pharmacophore design. This moiety enables dual-point anchoring:
In ligand-based pharmacophore modeling, the molecule’s features map to three critical pharmacophoric elements:
Table 2: Pharmacophoric Features and Target Engagement
Structural Feature | Pharmacophoric Role | Biological Target Interaction | Validated Assay |
---|---|---|---|
3-Methylpyrazole core | Aromatic/hydrophobic domain | Tubulin polymerization site (cancer targets) | Microtubule assembly inhibition [1] |
3-Aminopropyl spacer | Cationic linker at physiological pH | GABAergic receptors | Flumazenil-sensitive anxiolysis [9] |
Hydroxyethyl tail | HBD and HBA dual functionality | Nicotinic acetylcholine receptors (nAChRs) | Mecamylamine antagonism tests [9] |
This versatility is exemplified in CNS drug discovery, where structural analogs like LQFM032─bearing a phenylpyrazole-piperazine-ethanolamine scaffold─demonstrated benzodiazepine-site-dependent anxiolysis and nicotinic receptor modulation without amnesia [9]. Similarly, the compound’s aminopropyl arm serves as a bioisostere for natural polyamines, facilitating DNA minor groove binding in antimicrobial applications [3] [4].
2-[4-(3-Aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol functions as a multitarget chemotype that accelerates hit-to-lead optimization across therapeutic areas:
• Kinase Inhibitor Development
The scaffold’s ability to occupy the hinge region of kinases is leveraged in designing CSNK2 (casein kinase 2) inhibitors. Bioisosteric replacement of traditional amide groups with 1,2,4-triazoles─inspired by this compound’s flexibility─enhanced potency against CSNK2A2 (IC₅₀: 0.07 µM) and broad-spectrum antiviral activity against β-coronaviruses [6]. The ethanolamine tail’s H-bonding capacity mimics water interactions typically mediated by carbonyl groups in ATP-competitive inhibitors [6].
• Antimicrobial Applications
Derivatives incorporating the aminopropyl-hydroxyethyl-pyrazole motif disrupt bacterial membranes via:
Notably, analogs like Schiff base pyrazolones exhibit MIC values of 9.5 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa, surpassing classical antibiotics in resistant strains [3].
• Central Nervous System (CNS) Modulators
The scaffold’s balanced lipophilicity (LogP ~1.8) and polar surface area (PSA ≈ 60 Ų) enable blood-brain barrier penetration. Piperazine-ethanolamine derivatives (e.g., LQFM032) show:
Table 3: Pipeline Applications and Lead Optimization Strategies
Therapeutic Area | Derivative Modifications | Key Efficacy Metrics | Lead Optimization Strategy |
---|---|---|---|
Anticancer Kinase Inhibitors | Triazole bioisosteres at pyrazole C4 | CSNK2A2 IC₅₀: 0.07 µM; MHV EC₅₀: 0.15 µM | Metabolic stability via heterocycle swapping [6] |
Antimicrobial Agents | Schiff base conjugation | MIC: 9.5 µg/mL (B. subtilis) | Solubility enhancement via glucoside derivatives [3] |
CNS Anxiolytics | Piperazine-ethanolamine extension | 50–70% anxiety parameter modulation | Selectivity tuning via N-alkylation [9] |
The compound’s modularity allows rapid generation of libraries with >200 analogs via reductive amination, nucleophilic substitution, or click chemistry─crucial for fragment-based drug discovery [1] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1